![molecular formula C20H15FO2 B339299 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(4-FLUOROPHENYL)ETHANONE](/img/structure/B339299.png)
2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(4-FLUOROPHENYL)ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(4-FLUOROPHENYL)ETHANONE is an organic compound that features a biphenyl group and a fluorophenyl group connected via an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(4-FLUOROPHENYL)ETHANONE typically involves the reaction of biphenyl-2-ol with 4-fluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of alcohol derivatives.
Substitution: The biphenyl and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl and fluorophenyl derivatives.
Scientific Research Applications
2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(4-FLUOROPHENYL)ETHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(4-FLUOROPHENYL)ETHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
2-(Biphenyl-2-yloxy)-1-phenylethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(Biphenyl-2-yloxy)-1-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.
Uniqueness: The presence of the fluorine atom in 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(4-FLUOROPHENYL)ETHANONE can significantly influence its reactivity, stability, and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C20H15FO2 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(2-phenylphenoxy)ethanone |
InChI |
InChI=1S/C20H15FO2/c21-17-12-10-16(11-13-17)19(22)14-23-20-9-5-4-8-18(20)15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
XHLZAZUXZZMASI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B339218.png)
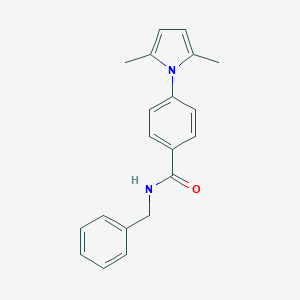

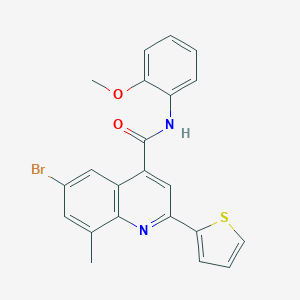
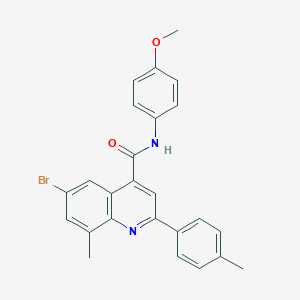
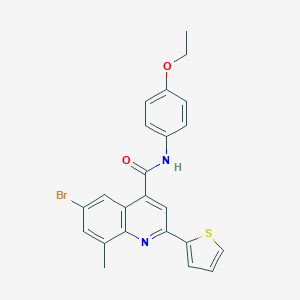
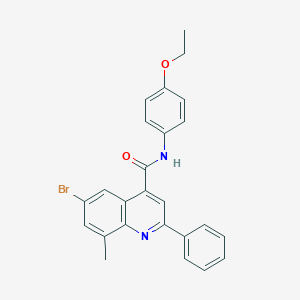

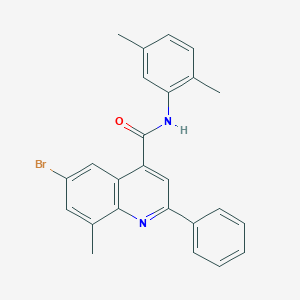
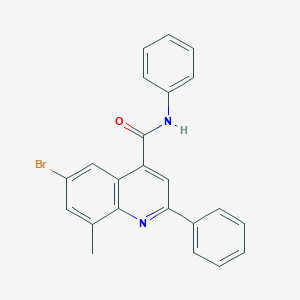
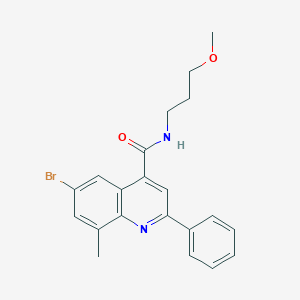
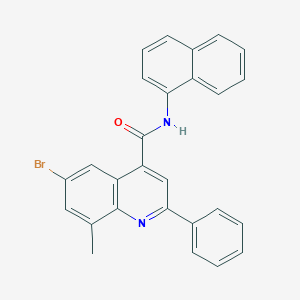
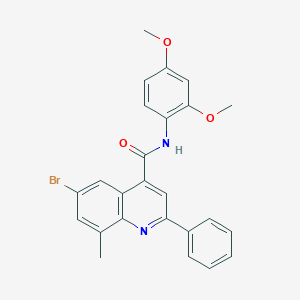
![Ethyl 4-{[(6-bromo-8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B339239.png)
